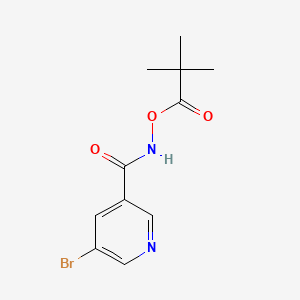
5-bromo-N-(pivaloyloxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(pivaloyloxy)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pivaloyloxy group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pivaloyloxy)nicotinamide typically involves the following steps:
Bromination of Nicotinamide: The starting material, nicotinamide, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Pivaloylation: The brominated nicotinamide is then reacted with pivaloyl chloride in the presence of a base such as pyridine or triethylamine to introduce the pivaloyloxy group.
The overall reaction can be summarized as follows:
Nicotinamide+Br2→5-Bromonicotinamide5-Bromonicotinamide+Pivaloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-N-(pivaloyloxy)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinamide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Hydrolysis: 5-Bromonicotinamide.
Oxidation and Reduction: Corresponding oxidized or reduced products of the nicotinamide ring.
科学的研究の応用
5-Bromo-N-(pivaloyloxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and as a tool for chemical biology research.
作用機序
The mechanism of action of 5-bromo-N-(pivaloyloxy)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the pivaloyloxy group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 5-Bromo-N-phenylnicotinamide
- 5-Bromo-N-cyclohexylnicotinamide
- 5-Bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide
Comparison
5-Bromo-N-(pivaloyloxy)nicotinamide is unique due to the presence of the pivaloyloxy group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 5-bromo-N-phenylnicotinamide and 5-bromo-N-cyclohexylnicotinamide, which have different substituents on the nitrogen atom. The pivaloyloxy group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C11H13BrN2O3 |
|---|---|
分子量 |
301.14 g/mol |
IUPAC名 |
[(5-bromopyridine-3-carbonyl)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)10(16)17-14-9(15)7-4-8(12)6-13-5-7/h4-6H,1-3H3,(H,14,15) |
InChIキー |
BFYKLEBMIGAWKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)ONC(=O)C1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















